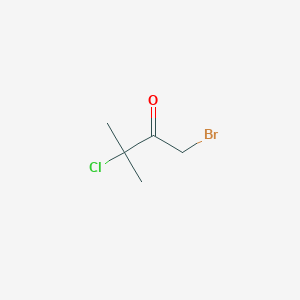

1-溴-3-氯-3-甲基-2-丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-3-methyl-2-butanone is a chemical compound that has been studied for its various properties and potential applications in organic synthesis. It is a bromoketone, which is a type of organic compound containing both a bromine atom and a ketone functional group within its molecular structure. This compound is known to be a lachrymator and a skin irritant, indicating that it can cause tearing and irritation upon contact with skin or eyes .

Synthesis Analysis

The synthesis of 1-Bromo-3-methyl-2-butanone has been explored in various studies. One approach to synthesizing brominated butanone derivatives involves the use of elemental bromine in dichloromethane, which yields high percentages of the desired product . Another method includes the continuous-flow synthesis of 1-bromobutane starting from 1-butanol, which could potentially be adapted for the synthesis of 1-Bromo-3-methyl-2-butanone by modifying the starting materials and reaction conditions . Additionally, the Wittig-Horner reaction has been employed to synthesize related brominated compounds, which could be a viable synthetic route for 1-Bromo-3-methyl-2-butanone .

Molecular Structure Analysis

While the specific molecular structure of 1-Bromo-3-methyl-2-butanone is not detailed in the provided papers, related compounds have been studied using techniques such as X-ray crystallography and electron diffraction. For instance, the crystal structure of a related brominated butadiene compound was determined, which could provide insights into the structural aspects of brominated ketones . Additionally, an electron diffraction study on 1-bromo-3-methyl-2-butene, a compound with a similar molecular framework, revealed the conformational composition and geometrical parameters of the molecule .

Chemical Reactions Analysis

The reactivity of brominated compounds like 1-Bromo-3-methyl-2-butanone can be inferred from studies on similar molecules. For example, a gold-catalyzed synthesis involving halogenated alkynes demonstrates the potential for brominated compounds to undergo regioselective rearrangements . Furthermore, the reaction of polyfluoro-3-chloro(bromo)butenes with sodium hypohalites resulting in epoxidation and cleavage of the carbon skeleton indicates that brominated butenes can participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-methyl-2-butanone can be partially deduced from studies on related compounds. The surface behavior of 1-bromobutane with isomeric butanol mixtures has been investigated, providing data on surface tensions and thermodynamic properties that could be relevant to understanding the surface properties of 1-Bromo-3-methyl-2-butanone . Additionally, the synthesis of compounds with very short bridging bonds, as seen in the study of 1,2,3-Trisila- and 1,3-disila-2-germabicyclo[1.1.0]butane derivatives, may offer insights into the steric and electronic effects that could influence the properties of brominated ketones .

科学研究应用

合成和化学性质

合成方法: 1-溴-3-甲基-2-丁酮的合成重点在于产物的纯度和副产物的形成,突出了它在有机合成和研究应用中的潜力 (Gaudry & Marquet, 2003).

衍生物的合成: 已经探索了合成1-溴-3-甲基-2-丁酮衍生物的各种方法,表明了它在形成复杂有机化合物方面的多功能性 (Westerlund & Carlson, 1999).

与仲胺的反应: 研究表明,1-卤代-3-甲基-2,3-环氧丁烷与仲胺反应,形成氨基衍生物。这表明在合成氨基酮和相关化合物中具有潜在用途 (Gevorkyan, Kazaryan, & Avakyan, 1983).

缩醛的合成: 从α-卤代酮(包括1-溴-3-甲基-2-丁酮的衍生物)合成缩醛的研究,提供了对其在高级合成化学中的应用的见解 (Carlson, Gautun, & Westerlund, 2002).

在有机化学中的应用

卤素加成反应: 该化合物参与卤素加成反应,特别是与溴和氯的反应,突出了它在研究反应机理和开发新的合成路线中的重要性 (Korhonen, Pitkänen, & Korvola, 1982).

互变异构的研究: 对相关脂肪族酮的互变异构的研究,为理解1-溴-3-甲基-2-丁酮在理解互变异构平衡中的化学行为和潜在应用提供了有价值的见解 (Trivedi, Khan, & Dwivedi, 2018).

极性和构象的研究: 对α-溴代酮(包括1-溴-3-甲基-2-丁酮的类似物)的极性和几何结构的研究,有助于理解有机分子中的分子构象和电子效应 (Arbuzov et al., 1978).

高级化学反应和合成

格氏反应: 该化合物在不寻常的格氏反应中的作用,特别是在合成氟化合物中,为合成有机化学的探索开辟了新的途径 (Takagi et al., 1992).

4H-1,4-苯并恶嗪的合成: 在合成苯并恶嗪中使用1-溴-3-甲基-2-丁酮的衍生物,证明了它在创建复杂有机结构中的用途,这在药物化学中很重要 (Kudo, Furuta, & Sato, 1996).

安全和危害

Inhalation of vapors or dust from “1-Bromo-3-chloro-3-methyl-2-butanone” is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may also cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful .

作用机制

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .

Mode of Action

It’s known that halogenated compounds like this can participate in various chemical reactions, such as nucleophilic substitution and free radical reactions . These reactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Halogenated compounds are often involved in metabolic pathways, where they can act as inhibitors or activators of certain enzymes .

Pharmacokinetics

Similar compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Halogenated compounds can cause a variety of effects at the molecular and cellular level, including changes in enzyme activity, alterations in cell signaling, and disruptions in membrane integrity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-chloro-3-methyl-2-butanone. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . For example, the compound has a boiling point of 164 °C and a flash point of 56 °C , indicating that it can be volatile at high temperatures.

属性

IUPAC Name |

1-bromo-3-chloro-3-methylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrClO/c1-5(2,7)4(8)3-6/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUTVTHQFQALDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

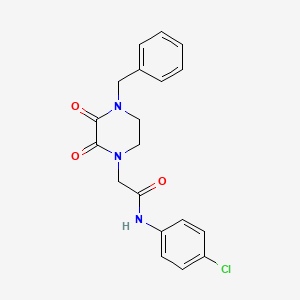

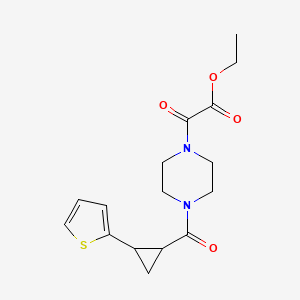

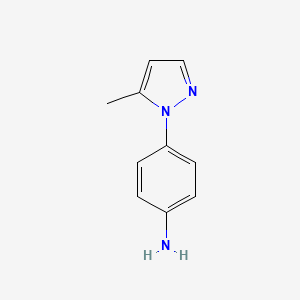

![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)

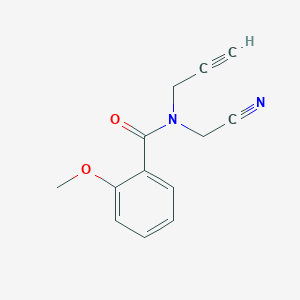

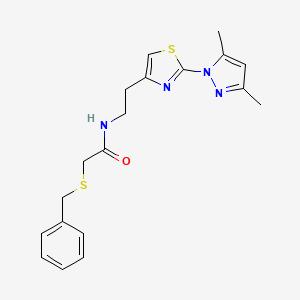

![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)

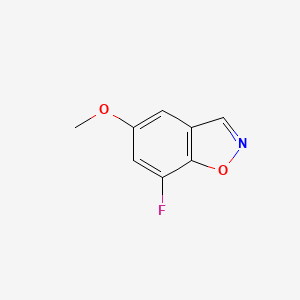

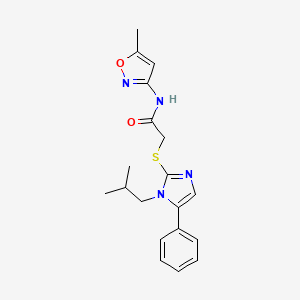

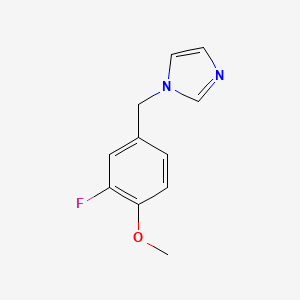

![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)

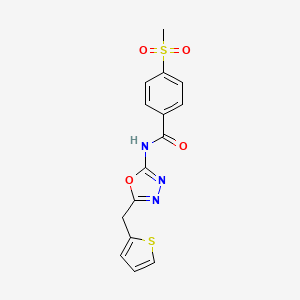

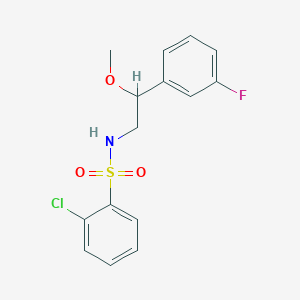

![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)